molecular formula C11H15NOS B1320621 2-(4-Ethoxyphenyl)-1,3-thiazolane CAS No. 937602-47-6

2-(4-Ethoxyphenyl)-1,3-thiazolane

Cat. No. B1320621
CAS RN: 937602-47-6
M. Wt: 209.31 g/mol
InChI Key: PPPXGGMKXDRRKU-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1,3-thiazolane, also known as EPT, is an organic compound with a wide range of applications in the scientific research field. This compound is used in many fields, including the synthesis of drugs, the study of biochemical and physiological effects, and the investigation of mechanisms of action.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Antioxidant Properties

Thiazole-based compounds like 2-(4-Ethoxyphenyl)thiazolidine have been studied for their potential in medicinal chemistry due to their significant pharmacological potential. They have demonstrated abilities to modulate the activity of various enzymes involved in metabolism. Specifically, these compounds have shown promising antibacterial and antioxidant activities. For instance, certain thiazole-based Schiff base derivatives have displayed good activities against Gram-negative E. coli and Gram-positive S. aureus, comparable to amoxicillin .

Organic Semiconductor Development

Thiophene derivatives are pivotal in the advancement of organic semiconductors. Their unique structure allows them to be used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The presence of a thiophene ring system in molecules like 2-(4-Ethoxyphenyl)thiazolidine contributes to their role in these applications .

Corrosion Inhibition

In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors. The molecular structure of 2-(4-Ethoxyphenyl)thiazolidine may offer protective properties against corrosion, making it a candidate for further research in this field .

Pharmacological Applications: Anti-inflammatory and Anticancer Effects

Thiophene-based molecules, including 2-(4-Ethoxyphenyl)thiazolidine, exhibit many pharmacological properties. They have been associated with anti-inflammatory and anticancer effects, which makes them of interest for the development of new therapeutic agents .

Anesthetic Applications

Compounds with a thiophene ring system have been used in anesthetics. For example, articaine, which has a 2,3,4-trisubstituent thiophene, is used as a dental anesthetic in Europe. This suggests that 2-(4-Ethoxyphenyl)thiazolidine could potentially be explored for similar applications .

Material Science: Organic Electronics

The thiophene derivatives’ electronic properties make them suitable for use in material science, particularly in the fabrication of organic electronics. Their ability to conduct electricity can be harnessed in creating more efficient electronic devices .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Ethoxyphenyl)-1,3-thiazolane may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures, such as etofenprox, act on ion channels of the insect nervous system . This suggests that 2-(4-Ethoxyphenyl)-1,3-thiazolane might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Related compounds, such as benzothiazole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that 2-(4-Ethoxyphenyl)-1,3-thiazolane may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Based on the biological activities of related compounds , it can be hypothesized that 2-(4-Ethoxyphenyl)-1,3-thiazolane may have a range of effects at the molecular and cellular levels.

properties

IUPAC Name

2-(4-ethoxyphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-2-13-10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6,11-12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPXGGMKXDRRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306112
Record name 2-(4-Ethoxyphenyl)thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-1,3-thiazolane

CAS RN

937602-47-6
Record name 2-(4-Ethoxyphenyl)thiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethoxyphenyl)thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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